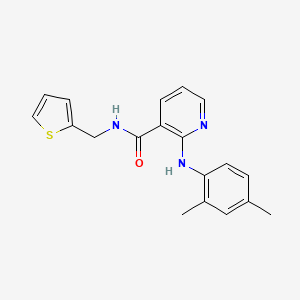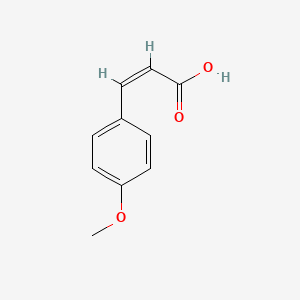![molecular formula C21H15N3O4 B1227280 4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1227280.png)
4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-1-pyrrolyl]benzoic acid is an imidazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Triazafulvalene Derivatives : The compound has been utilized in the synthesis of triazafulvalene derivatives, showcasing its versatility in the creation of novel chemical structures. The synthesis involves a [2+2] cycloaddition, followed by the substitution of the dimethylamino group with aromatic or heteroaromatic amines, leading to the formation of methyl (E)-4-(2-methoxy- or 2-benzyloxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, which are derivatives of a new triazafulvalene system (Uršič, Svete, & Stanovnik, 2010).
Biological and Medicinal Research
Organotin(IV) Complexes and Biological Applications : Organotin(IV) complexes involving 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized, characterized, and tested against various bacteria and fungi to determine their toxicity. LD50 data was also calculated using the Brine Shrimp method, suggesting its potential in toxicity studies and drug development (Shahid et al., 2005).
Antibacterial and Antitubercular Agents : New analogs and ring systems based on 4-pyrrol-1-yl benzoic acid hydrazide have been synthesized, showing significant in vitro antibacterial activity against various bacteria and antitubercular activity against Mycobacterium tuberculosis. This highlights its potential in developing new antibacterial and antitubercular agents (Joshi et al., 2008).
Antimicrobial Activities : The compound has been part of studies that constructed new compounds with antimicrobial activities. These studies aimed to evaluate the antimicrobial activities of compounds containing 4-(5-benzoyl-benzoimidazol-2) moiety incorporated into different amino acids, sulfamoyl, and pyrrole analogues, revealing its potential in creating effective antimicrobial agents (El-Meguid, 2014).
Chemical and Material Science
- Electrochemical Properties and Copolymerization : The compound has been used in the study of self-assembled monolayers of aromatic pyrrole derivatives, investigating the electrochemical properties and copolymerization with pyrrole. This suggests its potential applications in material science and surface engineering (Schneider et al., 2017).
Propiedades
Nombre del producto |
4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid |
|---|---|
Fórmula molecular |
C21H15N3O4 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H15N3O4/c25-19-18(22-21(28)24(19)16-5-2-1-3-6-16)13-17-7-4-12-23(17)15-10-8-14(9-11-15)20(26)27/h1-13H,(H,22,28)(H,26,27)/b18-13+ |
Clave InChI |
SSHMKHPXXGTLGA-QGOAFFKASA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)C(=O)O)/NC2=O |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)C(=O)O)NC2=O |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)C(=O)O)NC2=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1227202.png)
![2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile](/img/structure/B1227203.png)

![2-[(2-tert-butyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227205.png)


![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-N-(9-ethyl-3-carbazolyl)acetamide](/img/structure/B1227212.png)
![5-tert-butyl-2-methyl-3-phenyl-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1227214.png)
![4-[[Oxo-(1-phenyl-3-pyridin-4-yl-4-pyrazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1227215.png)
![(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B1227218.png)

![N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]pentanamide](/img/structure/B1227222.png)